molecular formula C7H3Cl2N3O B15068249 7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride

7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride

Cat. No.: B15068249
M. Wt: 216.02 g/mol
InChI Key: CTUJLYUKIJKIHF-UHFFFAOYSA-N
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Description

7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the chlorine atom and the carbonyl chloride group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyrazole and 2-chloropyrimidine under acidic or basic conditions.

    Carbonylation: The carbonyl chloride group can be introduced using phosgene or triphosgene under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The carbonyl chloride group can react with nucleophiles to form amides, esters, or thioesters.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Addition Reactions: Reagents such as ammonia, primary or secondary amines, and alcohols can be used under mild to moderate conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazolo[1,5-a]pyrimidines with various functional groups.

    Addition Reactions: Products include amides, esters, and thioesters.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity. The molecular targets and pathways involved would vary depending on the specific enzyme or protein being targeted.

Comparison with Similar Compounds

Similar Compounds

    7-Bromopyrazolo[1,5-a]pyrimidine-6-carbonyl chloride: Similar structure but with a bromine atom instead of chlorine.

    7-Iodopyrazolo[1,5-a]pyrimidine-6-carbonyl chloride: Similar structure but with an iodine atom instead of chlorine.

    7-Fluoropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride lies in its specific reactivity and the potential for selective substitution reactions due to the presence of the chlorine atom. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Properties

Molecular Formula

C7H3Cl2N3O

Molecular Weight

216.02 g/mol

IUPAC Name

7-chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride

InChI

InChI=1S/C7H3Cl2N3O/c8-6-4(7(9)13)3-10-5-1-2-11-12(5)6/h1-3H

InChI Key

CTUJLYUKIJKIHF-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=C(N2N=C1)Cl)C(=O)Cl

Origin of Product

United States

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